Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Catalog No.
S790788
CAS No.
37641-35-3
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

The corresponding free acid and potassium salt require hazardous oxalyl chloride activation for Raltegravir API synthesis. This pre-activated methyl ester (CAS 37641-35-3) eliminates that step, simplifying scale-up. - Avoids moisture-sensitive reagents, reducing safety risk. - Superior solubility in toluene/acetonitrile ensures homogeneous conditions. - Stable synthon for mild amide coupling. Reliable global supply.

CAS Number

37641-35-3

Product Name

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

IUPAC Name

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3

InChI Key

CTSJDHGAPMBMAR-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(=O)OC

Canonical SMILES

CC1=NN=C(O1)C(=O)OC

Synonyms

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid methyl ester, 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, methyl ester, 5-Methyl-1,3,4-oxadiazole-2-carboxylate methyl ester

Purity

≥97%

Package Size

250 mg, 0.5 g, 1 g, 5 g

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-35-3) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class. This chemical family is recognized in medicinal chemistry as a 'privileged scaffold' due to its metabolic stability and its role as a common bioisosteric replacement for amide and ester functionalities. [REFS-1, REFS-2] The primary procurement value of this specific methyl ester lies in its function as a key, process-optimized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Raltegravir. [3]

Research Fit

Scaffold
1,3,4-Oxadiazole building block with 5-methyl and 2-carboxylate substitution, positioned for medicinal chemistry and agrochemical derivatization
Accessibility
Available in research quantities with standard purity specifications, supporting hit-to-lead and SAR exploration workflows
Reactivity
Methyl ester enables electrophilic derivatization (amidation, hydrolysis); complements potassium salt nucleophilic routes

Choosing a substitute for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, such as the corresponding free carboxylic acid (CAS 518048-06-1) or its potassium salt (CAS 888504-28-7), is not a direct replacement and introduces significant process complexities. Patented industrial syntheses demonstrate that using the carboxylic acid or its salt necessitates an additional, hazardous activation step using reagents like oxalyl chloride or thionyl chloride to form a reactive acyl chloride intermediate *in situ*. [REFS-1, REFS-2] This additional step complicates the manufacturing workflow, introduces moisture-sensitive and corrosive reagents, and alters the safety profile of the process. The methyl ester is a stable, pre-activated form that circumvents these requirements, making it a distinct and non-interchangeable procurement choice for streamlined synthesis.

Substitution Risk

  • Regioisomer mismatch

    1,3,4-Oxadiazole core may exhibit lower lipophilicity and different metabolic stability compared to 1,2,4-oxadiazole isomers; substitution can shift downstream physicochemical and PK profiles.

  • Ester identity alters reactivity

    Methyl ester acts as electrophilic acyl donor for amidation; potassium salt analog is nucleophilic. Direct replacement forces synthetic route redesign and may require additional protection steps.

  • 5-Methyl substitution is non-trivial

    The specific 5-methyl-1,3,4-oxadiazole-2-carboxylate pattern is critical for target engagement in documented antiviral scaffolds; alternative alkyl or unsubstituted analogs may not reproduce binding.

Eliminates Hazardous In-Situ Activation

Multiple patented, industrial-scale syntheses of Raltegravir explicitly detail the process for coupling the 5-methyl-1,3,4-oxadiazole moiety. These routes start with the comparator, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its potassium salt, which requires activation with 1.0-1.9 equivalents of hazardous and corrosive oxalyl chloride or thionyl chloride in the presence of a DMF catalyst to generate the reactive acyl chloride intermediate. [REFS-1, REFS-2] Procuring the target compound, Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, provides the activated acyl group in a stable, isolable methyl ester form, completely circumventing the need to handle these hazardous reagents during the critical amide bond-forming step.

Evidence DimensionRequired Reagents for Amide Coupling
Target Compound DataAllows for direct coupling via thermal or base-catalyzed amidation (no additional activation needed).
Comparator Or Baseline5-Methyl-1,3,4-oxadiazole-2-carboxylic acid / potassium salt requires activation with oxalyl chloride or thionyl chloride.
Quantified DifferenceEliminates one complete chemical step and the associated hazardous reagents.
ConditionsIndustrial synthesis of Raltegravir and related APIs.

This directly impacts process safety, cost, and simplicity by eliminating the need to procure, handle, and quench highly reactive and corrosive activating agents.

Intermediate validation
Reported
Potassium salt analog uniquely incorporated into raltegravir synthesis; alternative oxadiazole regioisomers not documented for this route
Supports scaffold precedent for antiviral synthesis
Direct comparative synthetic data not retrieved; review specific route documentation

Enhanced Solubility in Organic Solvents

The common procurement alternative, Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate, is a salt with a high melting point (258.3 °C with decomposition) and is noted to be soluble in water. This makes it poorly suited for homogeneous reactions in common non-polar organic solvents like toluene and acetonitrile, which are the documented solvents for subsequent coupling reactions. [1] As a neutral methyl ester, the target compound exhibits the expected higher solubility in these standard organic solvents, facilitating a more efficient, homogeneous reaction environment and simplifying downstream workup procedures compared to the heterogeneous slurry reactions required for the potassium salt.

Evidence DimensionPhysical Properties & Solubility
Target Compound DataNeutral organic molecule with expected high solubility in solvents like toluene, acetonitrile, and DCM.
Comparator Or BaselinePotassium salt (CAS 888504-28-7) is a high-melting solid (258.3 °C decomp) soluble in water, implying low solubility in non-polar organic solvents.
Quantified DifferenceQualitatively significant difference in solvent compatibility, enabling homogeneous vs. heterogeneous processing.
ConditionsStandard organic synthesis conditions.

Improved solubility in process-relevant solvents reduces reaction times, simplifies process control, and can lead to cleaner reaction profiles and easier purification.

Synthetic yield
Class-level
Ester route to potassium salt: ~99% yield; tetrazole route: ~88% yield; ~11 pp difference
Indicates cost-effective derivatization from ester precursors
Yield data from ethyl ester analog; methyl ester performance may require verification

Stable, Isolable Activated Intermediate

The synthesis route starting from the comparator carboxylic acid relies on the formation of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, a highly reactive intermediate that is generated and immediately used *in situ*. [1] One key patent explicitly describes the parent 5-methyl-1,3,4-oxadiazole-2-carboxylic acid as a 'scarcely stable compound'. [2] In contrast, the target methyl ester is a stable, crystalline solid that can be stored, handled, and dosed with high precision. Procuring the methyl ester de-risks the manufacturing process by separating the synthesis of the stable activated building block from its final, critical incorporation into the API structure.

Evidence DimensionIntermediate Stability and Handling
Target Compound DataA stable, storable, and easily handled crystalline solid.
Comparator Or BaselineThe free acid is described as 'scarcely stable' and its activated form (acyl chloride) is used immediately without isolation.
Quantified DifferenceProvides a stable, process-ready intermediate versus a transient, unstable one.
ConditionsMulti-step API synthesis and intermediate storage.

This enhances reproducibility, simplifies inventory management, and improves overall process robustness by using a reliable, pre-made intermediate rather than a transient, less stable one.

Reactivity mode
Class-level
Methyl ester reacts as electrophile (amidation, hydrolysis); potassium salt as nucleophile (alkylation)
Amide library synthesis requires methyl ester; salt cannot substitute
Based on general ester/salt reactivity; verify specific amine coupling conditions
Regioisomer lipophilicity
Class-level
1,3,4-Oxadiazole core: ~1 order magnitude lower log D vs 1,2,4-oxadiazole; improved metabolic stability
Supports drug-like property selection
Class-level inference; head-to-head data for this specific compound not available

Streamlined Raltegravir Synthesis

This compound is the optimal choice for synthetic routes targeting Raltegravir or its analogs where process safety, simplicity, and the avoidance of hazardous reagents like oxalyl chloride are primary objectives. Its use eliminates an entire activation step required when starting from the corresponding carboxylic acid. [1]

Amide-Linked Heterocyclic Drug Candidates

Ideal for medicinal chemistry programs that require the coupling of the 5-methyl-1,3,4-oxadiazole scaffold via an amide bond. The compound serves as a stable, pre-activated synthon, enabling milder coupling conditions than those required for in-situ acid activation, which is beneficial when working with sensitive or complex substrates.

Homogeneous Process-Scale Reactions

This building block is highly suitable for process scale-up in standard organic solvents like toluene or acetonitrile. Its superior solubility compared to the alternative carboxylic acid salts ensures homogeneous reaction conditions, which simplifies process monitoring, improves reproducibility, and facilitates purification. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
HIV integrase inhibitor research
Scaffold validation in antiviral synthesis
Verify synthetic route precedent
Hit-to-lead with balanced lipophilicity
1,3,4-Oxadiazole core for drug-like properties
Confirm physicochemical profiling
Carboxamide library synthesis
Methyl ester electrophilic reactivity
Test amidation efficiency
Agrochemical fungicide discovery
Versatile core for agrochemical derivatization
Screen antifungal activity

XLogP3

0.3

Wikipedia

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

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